tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate
Description
tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate (CAS: 1198284-76-2) is a spirocyclic compound with a molecular formula of C₂₀H₂₈N₂O₃ and a molar mass of 344.45 g/mol . It features a bicyclic structure comprising a 3,9-diazaspiro[4.5]decane core, a benzyl group at position 3, an oxo group at position 4, and a tert-butyloxycarbonyl (Boc) protecting group at position 7. The compound is classified as an irritant and is typically stored at room temperature . It is widely utilized in medicinal chemistry as a scaffold for drug discovery, particularly in the synthesis of kinase inhibitors and protease modulators.
Properties
IUPAC Name |
tert-butyl 2-benzyl-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-19(2,3)25-18(24)22-12-7-10-20(15-22)11-13-21(17(20)23)14-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPPWMULMVXLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCN(C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678097 | |
| Record name | tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198284-76-2 | |
| Record name | tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.
Formation of the tert-butyl ester: This step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Chemical Reactions Analysis
tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or other reactive sites, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Comparison of Structural Features
Key Observations:
Spiro Ring Size :
- The target compound and its closest analogs (CAS 1330764-01-6, 1160246-76-3) share the 4.5-decane spiro system, while others (e.g., 1198286-10-0, 873924-08-4) adopt a larger 5.5-undecane system. Larger rings may enhance conformational flexibility but reduce binding affinity in enzyme pockets .
Substituent Positioning :
Table 2: Property Comparison
Key Observations:
Solubility: The target compound’s low solubility aligns with its benzyl group and Boc protection, favoring blood-brain barrier penetration for CNS-targeted drugs . CAS 1160246-76-3’s high solubility (due to dual oxo groups) suits intravenous formulations .
Stability :
Biological Activity
tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate (CAS Number: 1198284-76-2) is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 344.46 g/mol
- IUPAC Name : this compound
- Physical Form : Solid
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's . The spirocyclic structure enhances binding affinity to these enzymes.
- Anticancer Properties : Research indicates that spirocyclic compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity and apoptosis induction in hypopharyngeal tumor cells . The structural features of these compounds may enhance their interaction with cellular targets involved in cancer progression.
- Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent is suggested by its ability to modulate pathways involved in inflammation .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study investigated the anticancer properties of a related spirocyclic compound, demonstrating that it was significantly more potent than conventional chemotherapeutics in inducing apoptosis in cancer cells. The study highlighted the importance of the spiro structure in enhancing biological activity through improved receptor binding and selectivity .
Case Study 2: Neuroprotective Effects
Another case study focused on the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could reduce cell death and promote survival through antioxidant mechanisms, suggesting potential therapeutic applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for this compound to ensure stability during experiments?
- Methodological Answer :
- Handling : Use personal protective equipment (PPE), including gloves and eye protection. Avoid inhalation of vapors and electrostatic discharge. Work in a well-ventilated fume hood .
- Storage : Store refrigerated (2–8°C) in a tightly sealed container under inert gas (e.g., argon). Ensure the storage area is dry and free from incompatible materials (e.g., oxidizers) .
- Key Stability Data :
| Parameter | Condition | Stability Outcome |
|---|---|---|
| Thermal Degradation | >100°C | Risk of decomposition |
| Light Sensitivity | Prolonged UV exposure | Potential structural decay |
| Moisture Sensitivity | High humidity | Hydrolysis risk |
Q. How can accidental exposure or spills be managed safely in the lab?
- Methodological Answer :
- Skin/Eye Contact : Flush with water for ≥15 minutes; remove contaminated clothing .
- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
- Spills : Absorb with inert material (e.g., sand), dispose as hazardous waste, and decontaminate surfaces with ethanol .
Q. What analytical techniques are suitable for characterizing this spirocyclic compound?
- Methodological Answer :
- NMR Spectroscopy : Resolve stereochemistry using 2D NOESY or COSY for proton-proton coupling .
- Mass Spectrometry : High-resolution LC-MS to confirm molecular weight (expected ~300–400 g/mol) and fragmentation patterns .
- X-ray Crystallography : Use SHELXL for structure refinement, particularly for resolving twinning or low-resolution data .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Methodological Answer :
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to stabilize reactive amines during spirocyclic ring formation .
- Catalysis : Screen Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) for benzyl group introduction .
- Work-Up : Employ silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate the product .
Q. How should contradictory reactivity data (e.g., stability vs. decomposition) be resolved?
- Methodological Answer :
- Controlled Studies : Perform kinetic experiments under varied conditions (pH, temperature, solvent) to map decomposition pathways .
- Hazard Analysis : Use differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds .
Q. What computational methods are effective for predicting bioactivity using QSAR models?
- Methodological Answer :
- Descriptor Selection : Calculate logP, H-bond donors/acceptors, and topological polar surface area (TPSA) .
- Validation : Cross-validate models with synthesized analogs (e.g., tert-butyl diazaspiro[4.5]decane derivatives) .
- Example QSAR Parameters :
| Parameter | Target Value | Relevance to Bioactivity |
|---|---|---|
| logP | <3 | Blood-brain barrier |
| TPSA | >80 Ų | Solubility |
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- Methodological Answer :
- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets to detect minor electron density variations .
- Refinement : Apply SHELXL’s TWIN and BASF commands for twinned crystals; validate with Rint < 0.05 .
Experimental Design Considerations
Q. What statistical approaches are recommended for reproducibility in synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading) .
- Replication : Perform triplicate runs for critical steps (e.g., ring-closing) to assess variability .
Q. How can environmental hazards be mitigated during large-scale reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
